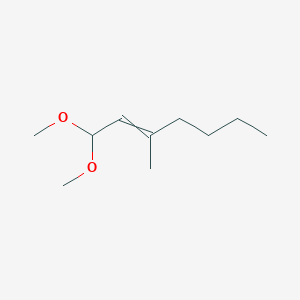
1,1-Dimethoxy-3-methylhept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethoxy-3-methylhept-2-ene is an organic compound with the molecular formula C10H20O2. It is characterized by the presence of a double bond between the second and third carbon atoms, with two methoxy groups attached to the first carbon atom. This compound is a member of the alkenes family and is known for its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dimethoxy-3-methylhept-2-ene can be synthesized through various methods. One common approach involves the reaction of 3-methylhept-2-en-1-ol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes dehydration to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethoxy-3-methylhept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,1-Dimethoxy-3-methylhept-2-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1-dimethoxy-3-methylhept-2-ene involves its interaction with specific molecular targets. The double bond and methoxy groups play a crucial role in its reactivity. The compound can undergo electrophilic addition reactions, where the double bond reacts with electrophiles, leading to the formation of new chemical bonds. The methoxy groups can also participate in nucleophilic substitution reactions, further diversifying its chemical behavior.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethoxy-2-methylhept-2-ene: Similar structure but with a different position of the methyl group.
1,1-Dimethoxy-3-ethylhept-2-ene: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
1,1-Dimethoxy-3-methylhept-2-ene is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. The presence of two methoxy groups and a double bond in a specific configuration makes it a valuable compound for various chemical transformations and applications.
Propiedades
Número CAS |
61147-84-0 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
1,1-dimethoxy-3-methylhept-2-ene |
InChI |
InChI=1S/C10H20O2/c1-5-6-7-9(2)8-10(11-3)12-4/h8,10H,5-7H2,1-4H3 |
Clave InChI |
PQWVZYRUUJJRRV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=CC(OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Cyanophenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14601909.png)


![N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14601923.png)
![1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14601929.png)
![(3S,4S)-1-Butyl-3-chloro-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14601935.png)
![2-[2-(2-Methoxyphenyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14601946.png)


![N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}propanamide](/img/structure/B14601958.png)


